(2,4-Di-tert-butylphenyl)amine hydrochloride
Overview
Description
(2,4-Di-tert-butylphenyl)amine hydrochloride, also known as 2,4-DTBPA, is an organic compound that has a wide range of applications in the scientific community. It is primarily used in the synthesis of various compounds, in the study of biochemical and physiological effects, and in laboratory experiments.
Scientific Research Applications
Electronic Structure in Transition-Metal Complexes
Chaudhuri et al. (2001) explored the electronic structure of bis(o-iminobenzosemiquinonato)metal complexes containing radical ligands, including derivatives of (2,4-Di-tert-butylphenyl)amine. These complexes were characterized using single-crystal X-ray crystallography, spectroscopies, and magnetic susceptibility measurements, contributing to understanding the physical oxidation states in transition-metal complexes with radical ligands. The study demonstrated that the ligands can significantly influence the electronic properties and magnetic behavior of metal complexes, which is crucial for their application in catalysis and materials science (Chaudhuri et al., 2001).
Steric Effects in Organic Synthesis
Huang et al. (2008) investigated the steric effects on forming different by-products in the formylation reaction of 2,4-dialkylphenol, highlighting the reactivity of (2,4-Di-tert-butylphenyl)amine hydrochloride derivatives in organic synthesis. This research provided insights into how steric hindrance affects the formation of specific compounds, useful for designing more efficient synthetic pathways for complex organic molecules (Huang et al., 2008).
Anticancer Activity of Metal Complexes
Mukhopadhyay et al. (2015) synthesized cyclometalated Rh(III) and Ir(III) complexes using (2,4-Di-tert-butylphenyl)amine derivatives as ligands, investigating their DNA/protein binding and anticancer activity. These complexes showed potential as therapeutic agents against cancer, demonstrating the applicability of (2,4-Di-tert-butylphenyl)amine derivatives in medicinal chemistry and drug development (Mukhopadhyay et al., 2015).
Photostabilizers in Polymer Science
Mosnáček et al. (2003) developed new combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate, incorporating (2,4-Di-tert-butylphenyl)amine derivatives. These compounds were tested as stabilizers in polypropylene, showing improved resistance to photo- and thermo-oxidative degradation. This research highlights the role of (2,4-Di-tert-butylphenyl)amine derivatives in enhancing the durability and lifespan of polymeric materials (Mosnáček et al., 2003).
Immunomodulatory Activity
Nizheharodava et al. (2020) assessed the effects of 2-amino-4,6-di-tert-butylphenol derivatives on the viability and functional state of human peripheral blood lymphocytes, exploring their immunomodulatory activity. The study found that certain concentrations of these compounds could stimulate the production of interferons without exerting cytotoxic effects, suggesting potential applications in immune system modulation (Nizheharodava et al., 2020).
Mechanism of Action
Target of Action
Related compounds such as 2,4-di-tert-butylphenol (dtbp) have been shown to interact with fungal cells, disrupting their cell walls and membranes .
Mode of Action
It’s worth noting that dtbp can disrupt the cell walls and membranes of fungi, leading to cell death . This suggests that (2,4-Di-tert-butylphenyl)amine hydrochloride may have a similar mode of action.
Biochemical Pathways
Dtbp has been shown to disrupt the oxidative balance within fungal cells . This disruption could potentially affect various biochemical pathways within the cell.
Result of Action
Related compounds like dtbp have been shown to cause cell death in fungi by disrupting their cell walls, membranes, and oxidative balance .
properties
IUPAC Name |
2,4-ditert-butylaniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6;/h7-9H,15H2,1-6H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCJHLPTWJCXLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)C(C)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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